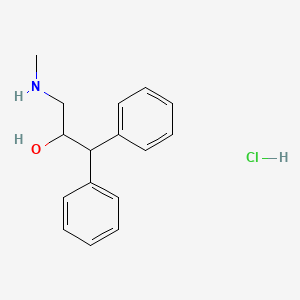

3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H20ClNO and its molecular weight is 277.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Lercanidipine Hydrochloride : One study detailed a multi-step synthesis process starting from benzene and cinnamic acid, eventually leading to the creation of lercanidipine hydrochloride, a calcium channel blocker used to treat hypertension. The process involved alkylation, chlorination, amide formation, reduction, and several other steps, demonstrating the compound's utility as a key intermediate in pharmaceutical synthesis (Li Guo-ping, 2005).

Method for Synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol : Another research explored a cost-efficient method for synthesizing 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, showcasing the compound's relevance in creating pharmaceutical intermediates. This study emphasized a facile synthetic route suitable for large-scale production, marking the importance of 3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride in medicinal chemistry applications (W. Shaojie, 2004).

Chemoselective Reactions for Synthesis of Chiral Hexahydro-4-pyrimidinones and Oxazolidines : Research into the chemoselectivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide demonstrated its utility in synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. This study not only highlighted the compound's versatility in organic synthesis but also its potential in creating biologically active molecules (C. Hajji et al., 2002).

Investigation of Reaction Selectivity : An interesting study examined the reversal of selectivity in reactions involving 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, where this compound played a crucial role. This work contributes to our understanding of reaction mechanisms and the influence of molecular structure on chemical reactivity, showcasing the broader implications of studying such compounds (Monika Tripathi et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as betahistine have been found to act on histamine receptors

Mode of Action

It’s worth noting that similar compounds like betahistine are thought to reduce symptoms through their actions on histamine receptors

Biochemical Pathways

Compounds with similar structures, such as betahistine, are known to affect the histaminergic pathways . More research is needed to identify the exact biochemical pathways influenced by 3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride and their downstream effects.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

Similar compounds like betahistine are known to provide relief from vertigo associated with ménière’s disease through their actions on the histamine receptors

Action Environment

It’s important to note that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound

Properties

IUPAC Name |

3-(methylamino)-1,1-diphenylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-12-15(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15-18H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEOHGVHWATYEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2591254.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2591255.png)

![(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591257.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2591270.png)

![N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2591274.png)